molecular formula C25H22ClN3O2S2 B5202718 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B5202718
M. Wt: 496.0 g/mol
InChI Key: XTQIPOXKIPHFSW-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide (hereafter referred to as Compound A) is a benzothiazole derivative featuring a thioether-linked 2-oxoethylamine moiety substituted with a 2,4,6-trimethylanilino group and a 2-chlorobenzamide side chain. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S2/c1-14-10-15(2)23(16(3)11-14)29-22(30)13-32-25-28-20-9-8-17(12-21(20)33-25)27-24(31)18-6-4-5-7-19(18)26/h4-12H,13H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQIPOXKIPHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the benzothiazole derivative with 2-oxo-2-(2,4,6-trimethylanilino)ethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Overview

2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with significant potential across various scientific fields. Its unique structural features make it suitable for applications in chemistry, biology, and industry. This article explores its applications in detail, supported by case studies and data tables.

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Ligand in Coordination Chemistry : It acts as a ligand for metal complexes, enhancing the stability and reactivity of transition metals in catalysis.
Reaction TypeDescription
Oxidation Converts to sulfoxides or sulfones under specific conditions.
Reduction Can reduce oxo groups to hydroxyl groups.
Substitution Participates in nucleophilic or electrophilic substitutions.

Biology

In biological research, this compound has been investigated for its potential as:

  • Enzyme Inhibitor : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited the activity of certain enzymes linked to cancer progression, suggesting its potential use in cancer therapeutics.

Industry

The compound is also applicable in industrial settings:

  • Dyes and Pigments Production : It is used in synthesizing dyes due to its chromophoric properties.
Application AreaSpecific Use
Dyes Production of Acid Blue 129 dye for histochemistry.
Pigments Used in coatings and plastics for color enhancement.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A shares core structural motifs with several analogs, differing primarily in substituents and linkers. Key comparisons include:

Table 1: Structural Comparison of Compound A and Analogs
Compound Name / ID Core Structure Key Substituents Reference
Compound A Benzothiazole + thioether linker 2-Chlorobenzamide; 2,4,6-trimethylanilino
N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Benzothiazole + thioether linker Tetrazolylsulfanyl-acetamide; 2,4,6-trimethylanilino
2-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide Benzothiazole + thioether linker 2-Chlorobenzamide; (1-phenylethyl)amino
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) Triazole + thioether linker 2-Chlorobenzamide; 4-fluorophenoxyethyl-sulfanyl

Key Observations :

  • Substituent Bulk: The 2,4,6-trimethylanilino group in Compound A introduces significant steric bulk compared to the (1-phenylethyl)amino group in the analog from . This may enhance hydrophobic interactions in enzyme binding pockets .
  • Chlorobenzamide Motif : The 2-chloro substitution is conserved in Compound A and ZVT (), suggesting a role in π-stacking or halogen bonding with biological targets .
Table 2: Comparative Bioactivity Data
Compound Name / ID Target/Assay Binding Energy (kcal/mol) Inhibitory Activity (IC₅₀) Reference
Compound A Arachidonic Acid 15-Lipoxygenase Not reported Not reported
Analog (Entry 5, ) Arachidonic Acid 15-Lipoxygenase -23.495 -15.965
ZVT MtDprE1 (Tuberculosis target) ND ND
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide General bioactivity screening Anti-inflammatory, analgesic

Key Findings :

  • The analog in , which shares the 2-chlorobenzamide group but has a (1-phenylethyl)amino substituent, exhibits moderate binding affinity (-23.495 kcal/mol) for 15-lipoxygenase, a target in inflammatory diseases . Compound A’s trimethylanilino group may improve binding due to enhanced hydrophobic interactions.
  • Thiazole/benzothiazole derivatives with chlorobenzamide groups (e.g., ) show anti-inflammatory activity, suggesting Compound A could share similar applications .

Hydrogen Bonding and Supramolecular Interactions

The amide and thioether groups in Compound A can participate in hydrogen bonding, similar to patterns observed in . The 2,4,6-trimethylanilino group may engage in C–H···π interactions, enhancing crystal packing or target binding .

Biological Activity

The compound 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide represents a unique molecular structure with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide moiety, a benzothiazole ring, and a 2,4,6-trimethylaniline derivative. Its chemical formula can be represented as follows:

  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 367.89 g/mol

Structural Components

ComponentDescription
BenzamideA common structural motif in pharmaceuticals
BenzothiazoleKnown for its diverse biological activities
2,4,6-TrimethylanilineAn aromatic amine with applications in dye synthesis

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound]. For instance:

  • In vitro Studies : Research indicates that similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These compounds often induce apoptosis through mitochondrial pathways and caspase activation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with benzothiazole rings have been documented to possess antibacterial and antifungal activities. For example:

  • Bacterial Inhibition : Studies have shown that benzothiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Cell Cycle Arrest : It could induce cell cycle arrest at various phases, preventing further cell division.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Activity in Cell Lines

A study conducted on a series of benzothiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were found to be in the micromolar range, indicating potent activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL against resistant strains of bacteria.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:

  • Thioether linkage formation : Reacting a 2-mercaptobenzothiazole derivative with a 2-oxoethylamine intermediate under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane .
  • Amidation : Coupling the intermediate with 2-chlorobenzoyl chloride using coupling agents such as HATU or DCC in dry THF .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to track reaction progress. UV visualization or iodine staining detects intermediates .

Basic: Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of the benzothiazole and thioether moieties. For example, the aromatic protons of the 2,4,6-trimethylanilino group show a singlet at δ 2.2–2.4 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 484.08) and isotopic patterns consistent with chlorine .

Advanced: How can reaction yields be optimized for the thioether coupling step?

  • Catalyst selection : Use phase-transfer catalysts like PEG-400 to enhance solubility of hydrophobic intermediates in polar solvents .
  • Temperature control : Maintain 70–80°C to accelerate nucleophilic substitution while minimizing side reactions (e.g., oxidation of thiols) .
  • Stoichiometry : Employ a 10% molar excess of the 2-oxoethylamine derivative to drive the reaction to completion .

Advanced: What structural features influence biological activity, and how can SAR studies be designed?

  • Key motifs : The 2,4,6-trimethylanilino group enhances lipophilicity, potentially improving membrane permeability, while the benzothiazole core may intercalate with DNA or inhibit kinases .
  • SAR strategies : Synthesize analogs with variations in:
    • The chloro-substituent position on the benzamide (e.g., 3-chloro vs. 4-chloro).
    • Methyl group substitutions on the anilino ring to assess steric effects .
    • Evaluation : Use in vitro assays (e.g., cytotoxicity against HeLa cells) to correlate structural changes with activity .

Basic: What analytical methods ensure purity and reproducibility?

  • HPLC : Utilize a C18 column (gradient: 50–90% acetonitrile in water) with UV detection at 254 nm. Purity >95% is required for biological testing .
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced: How can researchers assess the compound’s mechanism of action in biological systems?

  • Molecular docking : Screen against targets like PARP-1 or topoisomerase II using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., Z-LEHD-AMC for caspase-8) .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate intracellular localization .

Advanced: How should conflicting data on biological activity be resolved?

  • Control variables : Re-test under standardized conditions (pH 7.4 buffer, 37°C) to account for pH-dependent activity shifts observed in thiadiazole derivatives .
  • Batch analysis : Compare NMR and HPLC profiles of active vs. inactive batches to identify impurities (e.g., oxidized thioether byproducts) .
  • Structural validation : Re-crystallize the compound from ethanol/water and re-run X-ray diffraction to confirm stereochemistry .

Advanced: What computational tools predict interactions with biological targets?

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors near the benzamide group) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., with EGFR kinase) .

Basic: What solvent systems are optimal for solubility and stability studies?

  • Storage : Dissolve in DMSO (10 mM stock) at -20°C; avoid aqueous buffers with pH >8 to prevent hydrolysis of the thioether bond .
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can regioselectivity challenges in benzothiazole functionalization be addressed?

  • Directing groups : Introduce a nitro group at the 6-position of benzothiazole to direct thiolation to the 2-position .
  • Metal catalysis : Use CuI/1,10-phenanthroline to promote selective C-S coupling in the presence of competing nucleophiles .

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